IRE1|A kinase-IN-9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IRE1|A kinase-IN-9 is a small molecule inhibitor that targets the inositol-requiring enzyme type 1 (IRE1), a key sensor in the unfolded protein response (UPR) pathway. This pathway is activated in response to endoplasmic reticulum (ER) stress, which occurs when there is an accumulation of misfolded proteins in the ER lumen. IRE1 plays a crucial role in maintaining cellular homeostasis by initiating the splicing of X-box binding protein 1 (XBP1) mRNA and regulating IRE1-dependent decay (RIDD) of mRNAs. This compound specifically inhibits the kinase activity of IRE1, thereby modulating the UPR and affecting cell fate decisions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of IRE1|A kinase-IN-9 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.

化学反应分析

Mechanism of IRE1 Activation

IRE1 activation involves the oligomerization of its ER luminal domain, leading to trans-autophosphorylation of its kinase domain. This phosphorylation event is coupled with the activation of its RNase activity, which is essential for splicing XBP1 mRNA . The activation mechanism involves a back-to-back dimerization of IRE1, which positions the kinase domains for autophosphorylation .

Chemical Modulation of IRE1 Activity

Chemical modulators of IRE1 can either inhibit or activate its kinase and RNase activities. Inhibitors typically target the ATP-binding site of the kinase domain, while activators can work through allosteric mechanisms, modifying the conformation of the kinase activation loop to enhance RNase activity .

3.2. Activators

Activators such as G-1749 bind to a front pocket near the DFG motif, inducing a conformational change in the kinase activation loop that activates the RNase without stabilizing IRE1 dimers . This unique mechanism highlights the complexity of IRE1 modulation.

Potential Chemical Reactions Involving IRE1 Modulators

While specific chemical reactions for "IRE1|A kinase-IN-9" are not detailed in the available literature, general reactions involving IRE1 modulators typically involve binding to the ATP-binding pocket or allosteric sites. These interactions can lead to changes in the kinase activation loop conformation, affecting RNase activity.

Data Tables

| Modulator Type | Mechanism | Effect on IRE1 Activity |

|---|---|---|

| Inhibitors (e.g., APY29) | ATP-competitive binding | Can activate RNase by stabilizing kinase conformation |

| Activators (e.g., G-1749) | Allosteric binding near DFG motif | Activates RNase without stabilizing dimers |

This table illustrates the general mechanisms of IRE1 modulators but does not include specific information on "this compound."

科学研究应用

IRE1|A kinase-IN-9 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the chemical properties and reactivity of IRE1 inhibitors.

Biology: Employed in cellular and molecular biology research to investigate the role of IRE1 in the UPR and ER stress response.

Medicine: Explored as a potential therapeutic agent for diseases associated with ER stress, such as cancer, neurodegenerative disorders, and metabolic diseases.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting the UPR pathway.

作用机制

IRE1|A kinase-IN-9 exerts its effects by specifically inhibiting the kinase activity of IRE1. The compound binds to the ATP-binding site of IRE1, preventing its autophosphorylation and subsequent activation. This inhibition disrupts the UPR signaling pathway, leading to altered cellular responses to ER stress. The molecular targets of this compound include the kinase domain of IRE1 and downstream effectors such as XBP1 and RIDD substrates.

相似化合物的比较

IRE1|A kinase-IN-9 is unique in its specific inhibition of the kinase activity of IRE1, distinguishing it from other IRE1 inhibitors that may target the endoribonuclease activity or have broader specificity. Similar compounds include:

STF-083010: Inhibits the endoribonuclease activity of IRE1 without affecting its kinase activity.

4μ8C: Targets the endoribonuclease activity of IRE1 and has been shown to reduce ER stress in various models.

MKC-3946: A dual inhibitor that targets both the kinase and endoribonuclease activities of IRE1.

These compounds differ in their mechanisms of action and specificity, highlighting the unique properties of this compound as a selective kinase inhibitor.

属性

分子式 |

C24H24N2O6 |

|---|---|

分子量 |

436.5 g/mol |

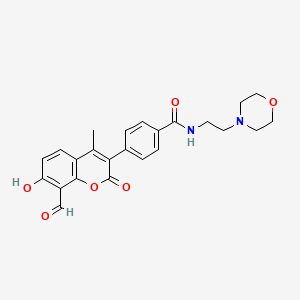

IUPAC 名称 |

4-(8-formyl-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-(2-morpholin-4-ylethyl)benzamide |

InChI |

InChI=1S/C24H24N2O6/c1-15-18-6-7-20(28)19(14-27)22(18)32-24(30)21(15)16-2-4-17(5-3-16)23(29)25-8-9-26-10-12-31-13-11-26/h2-7,14,28H,8-13H2,1H3,(H,25,29) |

InChI 键 |

NQUKAQJMGQBCMS-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C=O)O)C3=CC=C(C=C3)C(=O)NCCN4CCOCC4 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。